molecular formula C21H35ClN4 B12928039 6-Chloro-9-hexadecyl-purine CAS No. 68180-15-4

6-Chloro-9-hexadecyl-purine

Cat. No.: B12928039
CAS No.: 68180-15-4
M. Wt: 379.0 g/mol
InChI Key: MNYXZLVVPSMJBC-UHFFFAOYSA-N
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Description

6-Chloro-9-hexadecyl-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-hexadecyl-purine typically involves the alkylation of 6-chloropurine. The process begins with the chlorination of hypoxanthine using phosphorus oxychloride in the presence of dimethylaniline to produce 6-chloropurine . This intermediate is then subjected to alkylation with hexadecyl halides in a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-9-hexadecyl-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-9-hexadecyl-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-9-hexadecyl-purine involves its interaction with cellular nucleotides and enzymes. The chloro group at the 6th position allows it to act as an electrophile, facilitating nucleophilic attack by cellular nucleophiles. This can lead to the formation of covalent adducts with DNA or RNA, potentially disrupting cellular processes and inducing apoptosis in cancer cells . The hexadecyl chain enhances its lipophilicity, improving cellular uptake and bioavailability .

Similar Compounds:

Uniqueness: this compound is unique due to the combination of the chloro group and the hexadecyl chain, which confer distinct chemical reactivity and biological properties. This dual modification enhances its potential as a versatile compound in various research and industrial applications .

Properties

68180-15-4

Molecular Formula

C21H35ClN4

Molecular Weight

379.0 g/mol

IUPAC Name

6-chloro-9-hexadecylpurine

InChI

InChI=1S/C21H35ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-19-20(22)23-17-24-21(19)26/h17-18H,2-16H2,1H3

InChI Key

MNYXZLVVPSMJBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl

Origin of Product

United States

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